Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine

Descripción general

Descripción

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, also known as GRGDSPK, is a chemical compound . It is an inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules.

Molecular Structure Analysis

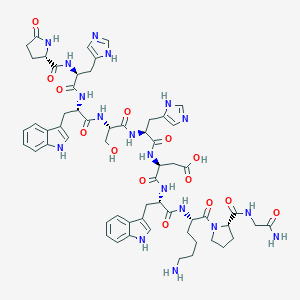

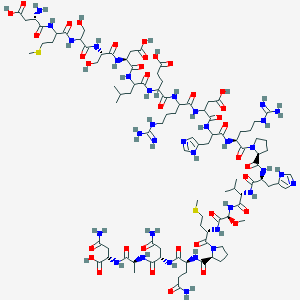

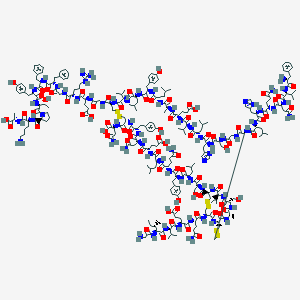

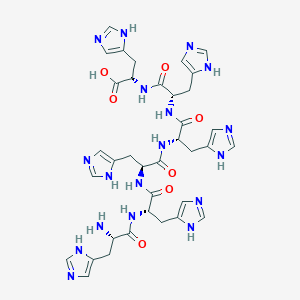

The molecular formula of Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine is C₂₈H₄₉N₁₁O₁₁. Its molecular weight is 715.8 g/mol.

Aplicaciones Científicas De Investigación

Cell Adhesion Studies

“Grgdspk” has been used as a control peptide to observe the role of RGD-binding integrins in cell adhesion processes. It helps in understanding how cells interact with their surrounding environment, which is crucial for tissue engineering and regenerative medicine applications .

Virus Replication Research

This compound has been utilized to study the role of the RGD motif in the replication of viruses such as Japanese encephalitis virus (JEV). By treating cells with “Grgdspk,” researchers can investigate how viral particles attach and enter host cells, which is vital for developing antiviral strategies .

Integrin-Fibronectin Binding Inhibition

“Grgdspk” serves as a blocking peptide to inhibit integrin-fibronectin binding in adhesion assays. This application is significant in studying cell-matrix interactions and the influence of various factors like TGFβ (transforming growth factor) on cell adhesion .

4. Stem Cell Homing and Bone Regeneration The compound has been tethered on surfaces to promote the recruitment of mesenchymal stem cells (MSCs) to injured tissues, enhancing bone regeneration in vivo. This showcases its potential in developing biomaterials that can guide tissue repair .

Tumor Growth Inhibition

In cancer research, “Grgdspk” has been functionalized to create matrices that promote cell attachment while inhibiting pro-tumorigenic signals. This application is explored to understand and potentially control tumor growth and metastasis .

Mecanismo De Acción

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

Grgdspk interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in Grgdspk .

Biochemical Pathways

The interaction of Grgdspk with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, Grgdspk can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of Grgdspk’s action primarily involve the inhibition of certain cellular processes. For instance, Grgdspk has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that Grgdspk could have a significant impact on processes like bone formation and resorption .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZOBGMZWVJOS-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149506 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

CAS RN |

111119-28-9 | |

| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.